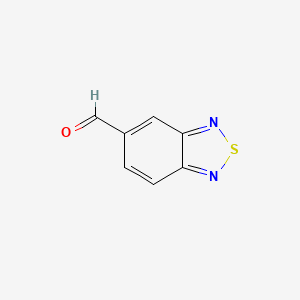

2,1,3-Benzothiadiazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,1,3-benzothiadiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2OS/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFIFDVQYCPLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379959 | |

| Record name | 2,1,3-benzothiadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71605-72-6 | |

| Record name | 2,1,3-benzothiadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-Benzothiadiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,1,3-Benzothiadiazole-5-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,1,3-Benzothiadiazole-5-carbaldehyde is a heterocyclic aromatic compound that has garnered significant interest within the scientific community. As a derivative of 2,1,3-benzothiadiazole (BTD), it belongs to a class of compounds renowned for their unique electronic properties and versatile applications. The BTD core is an electron-deficient system, a characteristic that imparts favorable attributes for its use in the development of advanced materials and pharmaceutically active agents.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and its burgeoning role in materials science and drug discovery.

Physicochemical Properties

This compound is typically an off-white to yellow solid at room temperature.[3][4] Its core structure consists of a benzene ring fused to a thiadiazole ring, with an aldehyde group at the 5-position. This substitution pattern is crucial to its reactivity and utility as a chemical intermediate.

| Property | Value | Reference |

| CAS Number | 71605-72-6 | [3][5] |

| Molecular Formula | C₇H₄N₂OS | [3][5] |

| Molecular Weight | 164.18 g/mol | [3][5] |

| Melting Point | 90-95 °C | [3][4] |

| Boiling Point | 291.9 °C at 760 mmHg | [3] |

| Density | 1.5 g/cm³ | [3] |

| Appearance | Off-white to yellow solid | [3][4] |

| Solubility | Insoluble in water. | No specific data available for common organic solvents, but likely soluble in solvents like chloroform and dichloromethane based on synthesis protocols. |

| Stability | Air sensitive. | [4] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for its identification and characterization in experimental settings.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the arrangement of protons in the molecule. For this compound, the key chemical shifts are:

-

Aldehydic Proton: A singlet is observed at approximately 10.19 ppm. This downfield shift is characteristic of an aldehyde proton.

-

Aromatic Protons: The protons on the benzene ring typically appear as a complex pattern of signals. A singlet at around 8.49 ppm and a multiplet around 8.09 ppm have been reported.

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

C=O Stretch (Aldehyde): A strong absorption band is anticipated in the region of 1680-1715 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are expected.

-

Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-N and C-S Vibrations: These will contribute to the fingerprint region of the spectrum.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO) resulting in a fragment at m/z = 135, and other characteristic cleavages of the benzothiadiazole ring.[6][7]

Synthesis of this compound

The synthesis of this compound is crucial for its availability for research and development. A common and effective method involves the oxidation of the corresponding alcohol.

Oxidation of 2,1,3-Benzothiadiazole-5-methanol

This protocol provides a high-yielding and straightforward route to the target aldehyde.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 2,1,3-benzothiadiazole-5-methanol (1 equivalent) in chloroform.

-

Addition of Oxidant: Add manganese dioxide (MnO₂) (4 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature overnight.

-

Work-up: Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of celite to remove the manganese dioxide.

-

Purification: Concentrate the filtrate under reduced pressure to yield the pure this compound. A reported yield for this reaction is 98%.[8]

Caption: Synthesis of this compound.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the aldehyde functional group, which is a versatile handle for a variety of chemical transformations. The electron-withdrawing nature of the benzothiadiazole ring is expected to enhance the electrophilicity of the aldehyde carbon.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[9][10] This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated compounds. This compound is an excellent substrate for this reaction, allowing for the introduction of various functional groups.

General Experimental Workflow:

-

Reactant Mixture: Combine this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in a suitable solvent.

-

Catalyst: Add a catalytic amount of a base, such as piperidine or an ammonium salt.

-

Reaction: Heat the mixture to facilitate the condensation and dehydration.

-

Isolation: The product, a 2-(2,1,3-benzothiadiazol-5-ylmethylene) derivative, can be isolated by filtration or extraction.

Caption: Knoevenagel Condensation Workflow.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[11][12][13][14] This reaction is particularly valuable for creating C=C bonds with high regioselectivity. The reaction of this compound with a Wittig reagent would yield a 5-(alkenyl)-2,1,3-benzothiadiazole derivative.

General Experimental Workflow:

-

Ylide Formation: Prepare the phosphonium ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium).

-

Reaction with Aldehyde: Add this compound to the ylide solution.

-

Formation of Oxaphosphetane: The reaction proceeds through a betaine intermediate to form a four-membered oxaphosphetane ring.

-

Product Formation: The oxaphosphetane collapses to form the desired alkene and triphenylphosphine oxide.

Caption: Wittig Reaction Workflow.

Applications

The unique electronic properties of the 2,1,3-benzothiadiazole core make its derivatives, including the 5-carbaldehyde, highly valuable in several fields.

Materials Science

The strong electron-accepting nature of the BTD unit makes it a key building block for donor-acceptor type organic materials used in optoelectronic devices.[15] These materials are integral to the development of:

-

Organic Light-Emitting Diodes (OLEDs): BTD-containing polymers and small molecules are used as emissive or electron-transporting layers in OLEDs.

-

Organic Solar Cells (OSCs): The tunable electronic properties of BTD derivatives allow for the design of materials with optimal energy levels for efficient charge separation and transport in OSCs.

-

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the BTD core can facilitate π-π stacking, which is beneficial for charge mobility in OFETs.

The 5-carbaldehyde functionality of this compound provides a convenient point of attachment for incorporating the BTD moiety into larger conjugated systems through reactions like the Knoevenagel and Wittig reactions.

Drug Discovery and Medicinal Chemistry

The benzothiadiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[16][17][18][19] Derivatives have shown promise as:

-

Anticancer Agents: Various benzothiadiazole derivatives have demonstrated potent anticancer activity through mechanisms such as the inhibition of key enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2).[17][20]

-

Enzyme Inhibitors: Benzothiadiazole-based compounds have been investigated as inhibitors of enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are relevant targets for neurodegenerative diseases like Alzheimer's.[21]

-

Antimicrobial Agents: The scaffold has also been incorporated into molecules with antibacterial and antifungal properties.

The aldehyde group of this compound can be readily converted into other functional groups, such as amines, imines, and alcohols, allowing for the synthesis of a diverse library of compounds for biological screening.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid creating dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is noted to be air-sensitive, so storage under an inert atmosphere is recommended.[4]

-

Incompatibilities: Avoid contact with strong acids, bases, and reducing agents.[4]

-

Disposal: Dispose of in accordance with local regulations.

Conclusion

This compound is a versatile and valuable building block for the synthesis of advanced materials and potential therapeutic agents. Its unique electronic properties, derived from the electron-deficient benzothiadiazole core, combined with the reactivity of the aldehyde group, provide a powerful platform for chemical innovation. Further research into the full scope of its reactivity and applications is warranted and is expected to lead to the development of novel technologies and medicines.

References

- 2,1,3-Benzothiadiazine derivatives: synthesis and screening versus PDE4 enzyme. (2009). PubMed.

- Kocualı, S., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(34), 22005-22021.

- Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][3][16][21]thiadiazole Scaffolds. (2020). PubMed.

- El-Sayed, N. N. E., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Scientific Reports, 13(1), 1335.

- Paoletti, N., & Supuran, C. T. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie, 357(9), e2400259.

- Kumar, S., et al. (2020). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 20(13), 1194–1213.

- Benzothiazole Derivatives in Cancer Treatment: Synthesis and Therapeutic Potential: Review. (2024). ResearchGate.

- Wikipedia. (2023, December 19). 2,1,3-Benzothiadiazole.

- A Solvent Free Wittig Reaction. (n.d.).

- Solvent Free Wittig Reactions. (n.d.).

- A Solvent Free Wittig Reaction. (2017, February 23).

- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- [Supporting Information] Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.).

- SpectraBase. (n.d.). 2,1,3-Benzothiadiazole - Optional[FTIR] - Spectrum.

- PubChem. (n.d.). This compound.

- Neto, B. A. D., Lapis, A. A. M., & Dupont, J. (2012). ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. ChemInform, 43(32).

- Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. (2023). MDPI.

- Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 89(9), 6069–6085.

- Matrix Fine Chemicals. (n.d.). This compound.

- Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review. (2022). PubMed.

- 2,1,3-benzoselenadiazole-5-carbaldehyde and Derivatives Preparations, C-13, N-15 and Se-77 NMR spectroscopy. (2010). ResearchGate.

- Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release. (2018). ResearchGate.

- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). PubMed.

- Scheme 2. Proposed mass fragmentation pattern for compound 5a. (n.d.). ResearchGate.

- Aggarwal, V. K., & Richardson, J. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Communications, 49(3), 229-242.

- van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-409.

- de la Hoz Tomás, M., et al. (2024). Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectroscopic properties in solution and in the solid state. Journal of Materials Chemistry C, 12(25), 9636-9646.

- Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. (2016). Der Pharma Chemica.

- Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. (n.d.). RACO.

- Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. (2020). Diva-portal.org.

- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PubMed Central.

Sources

- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 71605-72-6 Cas No. | 2,1,3-Benzothiadiazole-5-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. raco.cat [raco.cat]

- 8. This compound | 71605-72-6 [chemicalbook.com]

- 9. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. community.wvu.edu [community.wvu.edu]

- 12. www1.udel.edu [www1.udel.edu]

- 13. community.wvu.edu [community.wvu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2,1,3-Benzothiadiazine derivatives: synthesis and screening versus PDE4 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,1,3-Benzothiadiazole-5-carbaldehyde

This guide provides a comprehensive technical overview of 2,1,3-Benzothiadiazole-5-carbaldehyde (CAS No. 71605-72-6), a pivotal heterocyclic building block. Designed for researchers, medicinal chemists, and materials scientists, this document synthesizes its physicochemical properties, synthesis, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.

Core Molecular Profile and Physicochemical Properties

This compound is a solid, off-white compound featuring a benzene ring fused to a thiadiazole heterocycle, with an aldehyde functional group at the 5-position.[1] This unique architecture, combining an electron-deficient benzothiadiazole (BTD) core with a reactive aldehyde moiety, makes it a highly valuable intermediate in the synthesis of complex organic molecules.[2][3] The BTD core is a privileged electron acceptor unit, a feature that is central to its utility in materials science.[4][5][6]

Key Physicochemical Data:

| Property | Value | Source(s) |

| CAS Number | 71605-72-6 | [7][8][9][10][11][12][13][14] |

| Molecular Formula | C₇H₄N₂OS | [7][11][12][15] |

| Molecular Weight | 164.18 g/mol | [7][11][12] |

| Appearance | Solid, Off-white | [1][9] |

| Melting Point | 90-92 °C | [1][8] |

| Boiling Point | 291.9 ± 13.0 °C at 760 mmHg | [7][8] |

| Density | 1.5 ± 0.1 g/cm³ | [7][8] |

| Solubility | Insoluble in water. | [1] |

| Purity | Typically available at ≥97% | [9] |

Spectroscopic Characterization

Definitive structural confirmation of this compound relies on standard spectroscopic techniques. While specific spectral data for this exact molecule is not abundant in the provided search results, expected characteristics can be inferred from the parent BTD scaffold and analogous structures.[16]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons on the benzene ring. A characteristic downfield singlet for the aldehyde proton (CHO) would be anticipated above δ 9.5 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR would display signals for the aromatic carbons (δ 120-155 ppm), with the carbonyl carbon of the aldehyde group appearing significantly downfield (δ ~185-195 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information. A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde. Vibrations corresponding to the C=C and C=N bonds of the heterocyclic system would also be present in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight, with the molecular ion peak (M⁺) expected at m/z 164.

Synthesis and Derivatization Strategies

The functionalization of the benzothiadiazole core is a cornerstone of modern materials and medicinal chemistry. While direct synthesis routes for the 5-carbaldehyde derivative are not detailed in the search results, general strategies for BTD synthesis and functionalization provide a logical framework.

Foundational Synthesis of the BTD Core

The primary and most established method for creating the 2,1,3-benzothiadiazole scaffold involves the reaction of an ortho-phenylenediamine derivative with thionyl chloride (SOCl₂).[17][18] This cyclization reaction is robust and serves as the entry point for producing a wide array of substituted BTDs.

Introducing the Aldehyde: A Synthetic Protocol Insight

A plausible synthetic route to this compound would likely start from a pre-functionalized precursor, such as 5-methyl-2,1,3-benzothiadiazole. A multi-step synthesis, analogous to that reported for the selenium counterpart, would involve benzylic bromination followed by oxidation to the aldehyde.[19][20]

Hypothetical Experimental Protocol:

-

Benzylic Bromination: 5-methyl-2,1,3-benzothiadiazole (1.0 eq.) is dissolved in a suitable solvent like carbon tetrachloride. N-Bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as benzoyl peroxide (0.05 eq.) are added. The mixture is refluxed until TLC indicates complete consumption of the starting material.

-

Causality Insight: This is a standard Wohl-Ziegler reaction. The initiator generates radicals, which abstract a hydrogen from the methyl group, creating a benzylic radical that is stabilized by the aromatic ring. This radical then reacts with NBS to form the bromide.

-

-

Oxidation to Aldehyde: The resulting 5-(bromomethyl)-2,1,3-benzothiadiazole is then oxidized. A common method is the Sommelet reaction, using hexamine, or alternatively, oxidation with dimethyl sulfoxide (DMSO) in the Kornblum oxidation.

-

Causality Insight: These methods provide a controlled, mild oxidation to the aldehyde, preventing over-oxidation to the carboxylic acid, which can occur with stronger oxidizing agents like potassium permanganate.

-

-

Work-up and Purification: The reaction mixture is quenched, extracted with an organic solvent, and washed. The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Reactivity and Derivatization Potential

The aldehyde group is a versatile handle for a multitude of chemical transformations, making this compound an ideal scaffold for building molecular complexity. Its reactivity is governed by the electrophilic nature of the carbonyl carbon.

Applications in Drug Discovery and Materials Science

The unique electronic properties of the benzothiadiazole core make its derivatives highly sought after in both pharmaceutical and materials science research.

Role in Medicinal Chemistry

The BTD scaffold is a key component in the design of various therapeutic agents. Its derivatives have been explored for a wide range of biological activities, including anticancer, antiviral, and neuroactive effects.[21] For example, benzothiadiazole dioxide analogs have been successfully identified as modulators of the RORC nuclear receptor, a target relevant to autoimmune diseases.[22] The aldehyde functionality of CAS 71605-72-6 allows for its facile incorporation into larger molecules through reactions like reductive amination, making it an attractive starting point for combinatorial library synthesis in drug discovery campaigns.

Applications in Organic Electronics

In materials science, the electron-deficient nature of the BTD unit is paramount.[5] It is one of the most popular building blocks for "push-pull" type materials, where it is combined with electron-donating units to create molecules with tailored electronic and optical properties.[5] These materials are integral to the development of next-generation organic electronics.[23]

-

Organic Light-Emitting Diodes (OLEDs): BTD derivatives are used as electron-transporting materials or as components in emissive layers to enhance device efficiency and stability.[2][4][23]

-

Organic Photovoltaics (OPVs) / Solar Cells: The ability to tune the HOMO-LUMO energy gap by incorporating BTD units is critical for designing efficient organic solar cells.[4][17]

-

Organic Field-Effect Transistors (OFETs): The semiconducting properties of BTD-based polymers are leveraged in the active layers of OFETs.[24]

-

Fluorescent Probes and Sensors: The inherent fluorescence of the BTD core allows for the design of sensitive optical devices for detecting various analytes.[6][18]

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][25] The corresponding signal word is "Warning" with the GHS07 pictogram.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.[1][15][25]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] It is noted to be air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).[1][9][15] Keep away from incompatible materials such as acids, bases, and reducing agents.[1][15]

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a versatile platform for innovation. Its combination of a privileged electronic core and a reactive synthetic handle ensures its continued relevance in the discovery of novel pharmaceuticals and the engineering of high-performance organic electronic materials. Future research will likely focus on expanding its use in creating complex, π-extended systems and in the development of sophisticated fluorescent sensors and next-generation semiconductors.

References

- We herein report the design and synthesis of small-donor molecules, 2,1,3-benzothiadiazole derivatives (2a–d), by Stille or Suzuki reaction. The synthesized compounds were characterized by spectroscopic and electrochemical methods. NIH.

- Buy this compound

- This compound | CAS#:71605-72-6. Chemsrc.

- The Role of Benzothiadiazole Derivatives in Next-Gen Organic Electronics. Boron Molecular.

- SAFETY DATA SHEET - this compound. Fisher Scientific.

- Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry.

- Benzo[c][4][7][16]thiadiazole-5-carbaldehyde | 71605-72-6. Sigma-Aldrich.

- Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes.

- Chlorinated 2,1,3-Benzothiadiazole-Based Polymers for Organic Field-Effect Transistors. MDPI.

- Benzo[c][4][7][16]thiadiazole-5-carbaldehyde | 71605-72-6. Sigma-Aldrich.

- This compound | 71605-72-6. ChemicalBook.

- SAFETY DATA SHEET - this compound. Fisher Scientific.

- 2,1,3-Benzothiadiazole-5-carboxaldehyde | CAS 71605-72-6. Santa Cruz Biotechnology.

- SAFETY DATA SHEET - Benzo-2,1,3-thiadiazole. Fisher Scientific.

- Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central.

- 2,1,3-Benzothiadiazole. Wikipedia.

- This compound | CAS 71605-72-6.

- Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry.

- 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI.

- 2,1,3-Benzothiadiazole-5-carboxaldehyde. Apollo Scientific.

- 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Semantic Scholar.

- Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modul

- This compound | C7H4N2OS | CID 2776290. PubChem.

- Spectroscopic Properties of 2,1,3-Benzothiadiazole-4-carboxylic Acid: An In-depth Technical Guide. Benchchem.

- 2,1,3-Benzoselenadiazole-5-carbaldehyde and derivatives preparations, 13C, 15N and 77Se NMR spectroscopy.

- 2,1,3-benzoselenadiazole-5-carbaldehyde and Derivatives Preparations, C-13, N-15 and Se-77 NMR spectroscopy.

Sources

- 1. fishersci.com [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules | Semantic Scholar [semanticscholar.org]

- 4. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound | CAS#:71605-72-6 | Chemsrc [chemsrc.com]

- 9. Benzo[c][1,2,5]thiadiazole-5-carbaldehyde | 71605-72-6 [sigmaaldrich.com]

- 10. This compound | 71605-72-6 [chemicalbook.com]

- 11. scbt.com [scbt.com]

- 12. This compound | CAS 71605-72-6 [matrix-fine-chemicals.com]

- 13. 71605-72-6 Cas No. | 2,1,3-Benzothiadiazole-5-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 14. This compound | C7H4N2OS | CID 2776290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.no [fishersci.no]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. chemistryjournal.net [chemistryjournal.net]

- 22. Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nbinno.com [nbinno.com]

- 24. researchgate.net [researchgate.net]

- 25. fishersci.com [fishersci.com]

An In-Depth Technical Guide on the Molecular Structure of 2,1,3-Benzothiadiazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2,1,3-Benzothiadiazole-5-carbaldehyde, a significant heterocyclic compound with growing interest in materials science and drug development. This document delves into the synthesis, structural elucidation, and spectroscopic characterization of this molecule. Detailed experimental protocols, supported by mechanistic insights, are provided for researchers, scientists, and professionals in drug development. The guide aims to serve as a definitive resource, integrating theoretical principles with practical applications, underscored by authoritative references and data visualization.

Introduction: The Significance of the 2,1,3-Benzothiadiazole Scaffold

The 2,1,3-benzothiadiazole (BTD) core is a bicyclic aromatic system composed of a benzene ring fused to a 1,2,5-thiadiazole ring.[1] This electron-withdrawing heterocycle is a cornerstone in the design of advanced organic materials. Its derivatives are integral components in the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[2][3][4] The inherent photostability and tunable electronic properties of the BTD scaffold make it a versatile building block for creating "push-pull" systems, where it acts as an electron acceptor.[5] The introduction of a carbaldehyde group at the 5-position, yielding this compound, further enhances its utility as a synthetic intermediate for constructing more complex, functional molecules. This guide will meticulously explore the structural nuances of this important derivative.

Synthesis and Mechanistic Considerations

The preparation of this compound is most commonly achieved through the oxidation of the corresponding alcohol, 2,1,3-benzothiadiazole-5-methanol. This selective oxidation is a critical step, and the choice of oxidant and reaction conditions directly impacts the yield and purity of the final product.

Preferred Synthetic Route: Oxidation with Manganese Dioxide

A widely adopted and efficient method involves the use of activated manganese dioxide (MnO₂) in a suitable organic solvent, such as chloroform or toluene.[6]

Causality of Experimental Choices:

-

Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and selective oxidizing agent for allylic and benzylic alcohols. Its heterogeneous nature simplifies the work-up process, as the excess reagent and manganese byproducts can be easily removed by filtration. This selectivity is crucial to prevent over-oxidation of the aldehyde to a carboxylic acid.

-

Solvent (Chloroform/Toluene): These non-polar aprotic solvents are chosen for their ability to dissolve the starting material and for their inertness under the reaction conditions. Their boiling points also allow for conducting the reaction at room temperature or with gentle heating to drive the reaction to completion.

-

Reaction Time: The reaction is typically stirred overnight to ensure complete conversion of the starting alcohol.[6] Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,1,3-Benzothiadiazole-5-methanol

-

Activated Manganese Dioxide (MnO₂)

-

Chloroform (anhydrous)

-

Diatomaceous earth (Celite®)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

To a solution of 2,1,3-benzothiadiazole-5-methanol (1.0 eq) in chloroform (10 mL per 115 mg of starting material), add activated manganese dioxide (4.0 eq).[6]

-

Stir the resulting suspension vigorously at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the MnO₂ and other solid byproducts.

-

Wash the filter cake with additional chloroform to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield this compound as a solid. The product can be further purified by column chromatography if necessary.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Molecular Structure and Spectroscopic Characterization

The molecular formula of this compound is C₇H₄N₂OS, with a molecular weight of 164.18 g/mol .[7][8][9] Its structure is characterized by the planar BTD ring system with a carbaldehyde group attached to the 5-position of the benzene ring.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Spectroscopic Data

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.

3.2.1. ¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | 10.19 | s |

| Aromatic-H | 8.49 | s |

| Aromatic-H | 8.09 | s |

| (Solvent: CDCl₃, Frequency: 300 MHz)[6] |

Interpretation:

-

The singlet at 10.19 ppm is characteristic of an aldehyde proton, which is highly deshielded due to the electron-withdrawing nature of the carbonyl group.

-

The signals in the aromatic region, a singlet at 8.49 ppm and a singlet at 8.09 ppm , correspond to the protons on the benzene ring.[6] The specific assignments can be complex due to the fused ring system and require further 2D NMR analysis for unambiguous assignment.

3.2.2. UV-Vis Spectroscopy

The optical properties of 2,1,3-benzothiadiazole derivatives are of significant interest for optoelectronic applications. These compounds typically exhibit two main absorption bands.[10]

-

π-π* Transitions: Occurring at shorter wavelengths (typically 311-370 nm), these correspond to electronic transitions within the aromatic system.[10]

-

Intramolecular Charge Transfer (ICT): A broader band at longer wavelengths (around 452-526 nm for related derivatives) arises from the transfer of electron density from a donor part of the molecule to the electron-accepting BTD core.[10] The presence of the aldehyde group influences these transitions.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected vibrational frequencies include:

-

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1680-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, which can provide information about the substitution pattern of the benzene ring.

Crystal Structure and Molecular Geometry

-

Planarity: The fused 2,1,3-benzothiadiazole ring system is expected to be largely planar. This planarity is crucial for effective π-conjugation, which dictates the electronic and optical properties of the molecule.

-

Conformational Isomerism: For derivatives with flexible side chains, conformational isomerism can be observed in the solid state.[11] However, for the relatively rigid this compound, significant conformational flexibility is not anticipated.

-

Intermolecular Interactions: In the solid state, intermolecular interactions such as π-π stacking and hydrogen bonding (if applicable) will play a significant role in the crystal packing. The aldehyde group could potentially participate in weak C-H···O hydrogen bonds.

Applications and Future Directions

This compound serves as a key building block in the synthesis of more complex molecules for various applications:

-

Organic Electronics: The BTD core is a well-established acceptor unit in donor-acceptor materials for organic photovoltaics and OLEDs.[2][4] The carbaldehyde group provides a reactive handle for introducing various donor moieties through reactions like Wittig, Horner-Wadsworth-Emmons, or condensation reactions.

-

Fluorescent Probes: The sensitivity of the BTD fluorophore to its local environment makes it an excellent platform for designing chemosensors for ions and small molecules.[3] The aldehyde can be functionalized to introduce specific recognition units.

-

Drug Development: The benzothiadiazole scaffold is present in some pharmacologically active compounds. The aldehyde functionality allows for the synthesis of Schiff bases, hydrazones, and other derivatives that can be screened for biological activity.

The continued exploration of the reactivity of the carbaldehyde group in this compound will undoubtedly lead to the development of novel materials with tailored properties for a wide range of advanced applications.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound. From its synthesis to its spectroscopic characterization, the key features of this important heterocyclic compound have been elucidated. The provided experimental protocol offers a reliable method for its preparation, while the analysis of its spectroscopic data and expected structural properties provides a solid foundation for researchers working with this versatile molecule. As a pivotal intermediate in the synthesis of functional organic materials, a thorough understanding of its molecular structure is paramount for the rational design of next-generation technologies.

References

- 2,1,3-Benzothiadiazole - Wikipedia. (n.d.).

- This compound | CAS 71605-72-6 - Matrix Fine Chemicals. (n.d.).

- 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. (2021). Molecules, 26(15), 4587.

- This compound | C7H4N2OS | CID 2776290 - PubChem. (n.d.).

- This compound | CAS#:71605-72-6 | Chemsrc. (n.d.).

- ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. (2014). ChemInform, 45(33).

- 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (2022). Chemosensors, 10(8), 323.

- Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. (2021). Science China Chemistry, 64(5), 727-746.

- Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectroscopic properties in solution and in the solid state. (2024). Physical Chemistry Chemical Physics, 26(24), 18029-18041.

- Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes. (2014). University of Lethbridge.

- Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. (2024). The Journal of Organic Chemistry, 89(9), 6039–6055.

- 2,1,3-Benzothiadiazole-4-carbaldehyde | C7H4N2OS | CID 2776283 - PubChem. (n.d.).

- Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. (2023). Crystals, 14(1), 1.

Sources

- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 5. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]

- 6. This compound | 71605-72-6 [chemicalbook.com]

- 7. This compound | CAS 71605-72-6 [matrix-fine-chemicals.com]

- 8. scbt.com [scbt.com]

- 9. hxchem.net [hxchem.net]

- 10. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes [opus.uleth.ca]

- 12. mdpi.com [mdpi.com]

Spectroscopic data of 2,1,3-Benzothiadiazole-5-carbaldehyde

An In-Depth Technical Guide to the Spectroscopic Data of 2,1,3-Benzothiadiazole-5-carbaldehyde

This document provides a comprehensive analysis of the spectroscopic characteristics of this compound (BTD-CHO), a pivotal heterocyclic building block. As a derivative of 2,1,3-benzothiadiazole (BTD), an electron-deficient scaffold, this molecule is of significant interest to researchers in materials science and drug discovery. The BTD core is a privileged structure in the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[1][2][3] The introduction of a reactive carbaldehyde group at the 5-position opens extensive avenues for further functionalization, making a thorough understanding of its spectroscopic signature essential for synthetic confirmation and quality control.

This guide moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, reflecting a field-proven approach to analytical characterization.

Molecular Structure and Analytical Blueprint

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure, including the conventional numbering system. This is crucial for the unambiguous assignment of signals, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Molecular structure and key properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm), which does not typically interfere with the aromatic or aldehyde regions of interest. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm) for universal referencing.

Data Interpretation and Discussion: The structure of BTD-CHO possesses four distinct proton environments: one aldehyde proton and three aromatic protons (H-4, H-6, and H-7).

-

Aldehyde Proton (H-8): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O bond. It is expected to appear as a sharp singlet far downfield.

-

Aromatic Protons (H-4, H-6, H-7): These protons reside on an electron-deficient ring system. The electron-withdrawing nature of both the fused thiadiazole ring and the C-5 aldehyde group shifts these protons significantly downfield.

-

H-4: This proton is adjacent to the electron-withdrawing thiadiazole ring and ortho to the aldehyde group. It is expected to be the most downfield of the aromatic protons and appear as a singlet or a narrow doublet due to a small four-bond coupling (⁴J) to H-6.

-

H-7: This proton is ortho to the fused ring junction and meta to the aldehyde. It is expected to appear as a doublet, coupled to H-6 (³J).

-

H-6: This proton is ortho to the aldehyde group and coupled to H-7 (³J). It is expected to appear as a doublet of doublets.

-

Published data for this compound is sparse and, in some cases, appears simplified. One source reports signals at δ 10.19 (s, 1H), 8.49 (s, 1H), and 8.09 (s, 2H). The reporting of a singlet for two aromatic protons is structurally inconsistent and likely an oversimplification. A more realistic, predicted spectrum based on established principles is summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H-8 (-CHO) | 10.1 - 10.3 | Singlet (s) | - |

| H-4 | 8.8 - 9.0 | Singlet (s) or Doublet (d) | ⁴J ≈ 1-2 Hz |

| H-6 | 8.4 - 8.6 | Doublet of Doublets (dd) | ³J ≈ 8-9 Hz, ⁴J ≈ 1-2 Hz |

| H-7 | 8.2 - 8.4 | Doublet (d) | ³J ≈ 8-9 Hz |

Note: These predictions are based on substituent effects on analogous aromatic systems. Actual values may vary.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Rationale: ¹³C NMR provides a count of unique carbon atoms and information about their electronic environment. A proton-decoupled experiment is standard, yielding a spectrum of singlets for each carbon. The solvent choice remains CDCl₃ (δ ≈ 77.16 ppm).

Data Interpretation and Discussion: No direct experimental ¹³C NMR spectrum for BTD-CHO has been widely published. However, by analyzing the structure and data from related compounds, a robust prediction can be made.[4] The spectrum should display seven unique carbon signals: one carbonyl carbon, two quaternary carbons in the BTD core, and four aromatic CH carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-8 (C=O) | 190 - 193 | Characteristic aldehyde carbonyl carbon. |

| C-3a, C-7a | 152 - 156 | Quaternary carbons of the thiadiazole ring, highly deshielded. |

| C-5 | 142 - 145 | Quaternary carbon attached to the aldehyde, deshielded. |

| C-4 | 135 - 138 | Aromatic CH, deshielded by adjacent ring and ortho aldehyde. |

| C-6 | 128 - 131 | Aromatic CH, ortho to aldehyde. |

| C-7 | 120 - 123 | Aromatic CH. |

NMR Experimental Protocol

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 8 to 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 1024 to 2048 scans for adequate signal intensity.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Experimental Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, medium-sized molecules like BTD-CHO, typically yielding the protonated molecular ion [M+H]⁺.

Data Interpretation and Discussion: The calculated monoisotopic mass of C₇H₄N₂OS is 164.0044 g/mol . Experimental data confirms this, showing a protonated molecular ion peak at m/z 165 [M+H]⁺ in positive ion ESI mode.

Proposed Fragmentation Pathway: While detailed fragmentation studies are not available, a logical pathway can be proposed under Electron Impact (EI) or Collision-Induced Dissociation (CID) conditions. The molecular ion (M⁺˙ at m/z 164) would be the parent peak. Subsequent fragmentation would likely proceed through the loss of stable neutral molecules or radicals.

Caption: Proposed mass fragmentation pathway for this compound.

MS Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings (ESI):

-

Operate in positive ion mode.

-

Set capillary voltage to ~3.5-4.5 kV.

-

Optimize nebulizer gas pressure and drying gas flow/temperature to ensure stable spray and efficient desolvation.

-

Scan a mass range from m/z 50 to 300.

-

-

Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. If performing MS/MS, select the m/z 165 peak for fragmentation and analyze the resulting daughter ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Experimental Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The principle relies on the absorption of infrared radiation by specific molecular vibrations. For BTD-CHO, the most diagnostic peaks will be from the aldehyde group.

Data Interpretation and Discussion: An experimental IR spectrum is not readily available in the literature, but the expected absorption bands can be confidently predicted.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aldehyde (-CHO) | 2820-2850 & 2720-2750 | Medium (often two distinct peaks) |

| C=O Stretch | Aldehyde (Aromatic) | 1690 - 1715 | Strong, Sharp |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C=C Stretch | Aromatic Ring | 1580 - 1610 & 1450 - 1500 | Medium to Strong |

| C-N/C=N Stretch | Thiadiazole Ring | 1300 - 1400 | Medium |

The presence of a strong, sharp absorption band around 1700 cm⁻¹ is definitive proof of the carbonyl group. This, combined with the characteristic pair of aldehyde C-H stretching peaks around 2730 and 2830 cm⁻¹, provides a validated fingerprint for the aldehyde functionality.

IR Experimental Protocol (ATR)

-

Sample Preparation: Place a small amount of the solid BTD-CHO powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background scan.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Process the spectrum to identify the key absorption bands and compare them to the expected values.

UV-Visible Spectroscopy: Electronic Transitions

Experimental Rationale: UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons between molecular orbitals. For conjugated systems like BTD-CHO, this technique is particularly informative.

Data Interpretation and Discussion: The BTD core is a known electron acceptor. When conjugated with the benzene ring, it creates a "push-pull" type system capable of Intramolecular Charge Transfer (ICT). The spectrum is therefore expected to be more complex than a simple aromatic aldehyde.

-

π → π* Transitions: Strong absorption bands are expected in the UV region (typically < 350 nm), corresponding to electronic transitions within the conjugated π-system of the benzothiadiazole moiety.

-

n → π* Transition: A weaker absorption band is expected at a longer wavelength, arising from the promotion of a non-bonding (n) electron from the carbonyl oxygen to an anti-bonding π* orbital.

-

Intramolecular Charge Transfer (ICT): Due to the electron-accepting BTD unit and the electron-donating nature of the benzene ring (relative to the aldehyde), an ICT band is possible. This transition often appears as a broad, lower-energy absorption band that can extend into the visible region, and its position is highly sensitive to solvent polarity.

While specific λ_max values for BTD-CHO are not published, related BTD derivatives show absorption maxima in the 310-370 nm range, with ICT bands appearing at wavelengths as long as 450-530 nm.

UV-Vis Experimental Protocol

-

Sample Preparation: Prepare a stock solution of BTD-CHO in a UV-grade solvent (e.g., dichloromethane, THF, or acetonitrile). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to serve as a blank and another with the sample solution.

-

Acquisition: Record the absorption spectrum over a range of approximately 200 to 600 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known accurately.

Integrated Analytical Workflow & Conclusion

The robust characterization of this compound relies not on a single technique, but on the synergistic confirmation provided by a suite of spectroscopic methods.

Caption: A self-validating workflow for the characterization of BTD-CHO.

References

- Glaxo Group Ltd. (2004). Antibacterial agents.

- Longhi, E., et al. (2018). Triggering Emission with the Helical Turn in Thiadiazole‐Helicenes. Chemistry – A European Journal, 24(59), 15868-15876. [Link]

- D'Auria, M., et al. (2024). Novel Azole-Modified Porphyrins for Mitochondria-Targeted Photodynamic Therapy. International Journal of Molecular Sciences, 25(10), 5227. [Link]

- Wudarczyk, J., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties.

- D'Auria, M., et al. (2024). Novel Azole-Modified Porphyrins for Mitochondria-Targeted Photodynamic Therapy. MDPI. [Link]

- Kanto Chemical Co., Inc. (2022). General Catalog of Kanto Reagents, Chemicals & Biologicals. [Link]

- Wikipedia. (2023). 2,1,3-Benzothiadiazole. [Link]

- Yildiz, E. (2018). DESIGN, SYNTHESIS AND CHARACTERIZATION OF 2,1,3-BENZOTHIADIAZOLE COMPRISING POLYMERS: THE EFFECT OF BRIDGING UNITS ON THE OPTOEL. Middle East Technical University. [Link]

- Matrix Fine Chemicals. (n.d.). This compound | CAS 71605-72-6.

- ResearchGate. (2016). 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. [Link]

- MDPI. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. [Link]

Sources

An In-Depth Technical Guide to the IR and UV-Vis Absorption Spectra of 2,1,3-Benzothiadiazole-5-carbaldehyde

This guide provides a comprehensive technical overview of the infrared (IR) and ultraviolet-visible (UV-Vis) absorption characteristics of 2,1,3-Benzothiadiazole-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its spectral properties, provides detailed experimental protocols for data acquisition, and interprets the resulting spectra in the context of the molecule's unique structural features.

Introduction: The Spectroscopic Significance of a Privileged Heterocycle

2,1,3-Benzothiadiazole (BTD) is a bicyclic aromatic heterocycle that has garnered significant interest as a privileged structural motif in materials science and medicinal chemistry.[1] Its electron-deficient nature makes it an excellent building block for creating "push-pull" systems, where it is combined with electron-donating groups to engineer molecules with tailored photophysical and electronic properties.[2] The introduction of a carbaldehyde group at the 5-position, yielding this compound (Molecular Formula: C₇H₄N₂OS), further enhances its utility as a precursor for synthesizing more complex derivatives, such as Schiff bases and polymers, for applications in sensors, organic light-emitting diodes (OLEDs), and solar cells.[3][4]

A thorough understanding of the IR and UV-Vis absorption spectra of this core aldehyde is paramount for its unambiguous identification, purity assessment, and for predicting the properties of its subsequent derivatives. This guide serves as a foundational reference for these spectroscopic techniques.

Part 1: Infrared (IR) Absorption Spectroscopy

Infrared spectroscopy is an indispensable tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[5] The IR spectrum of this compound is a composite of the vibrational modes of the aromatic benzothiadiazole core and the aldehyde substituent.

Theoretical Framework: Key Vibrational Modes

The structure of this compound dictates a set of characteristic IR absorption bands. The key to interpreting its spectrum lies in recognizing the distinct frequencies associated with its constituent parts: the aromatic aldehyde and the benzothiadiazole ring.

-

Aldehyde Group Vibrations: The aldehyde functional group (-CHO) provides two highly diagnostic signals. The carbonyl (C=O) stretching vibration is one of the most intense and sharp bands in the spectrum. For an aromatic aldehyde, where the carbonyl is conjugated with the benzene ring, this band is expected to appear in the 1710-1685 cm⁻¹ region.[6] This is a lower frequency compared to saturated aldehydes due to the delocalization of π-electrons, which slightly weakens the C=O double bond. The second key feature is the aldehyde C-H stretching vibration . This typically manifests as a pair of weak to medium intensity bands, with one appearing around 2830-2695 cm⁻¹ . The band near 2720 cm⁻¹ is particularly useful for distinguishing aldehydes from other carbonyl-containing compounds.[5]

-

Aromatic and Heterocyclic Core Vibrations: The benzothiadiazole moiety contributes several characteristic bands:

-

Aromatic C-H Stretch: The stretching of C-H bonds on the benzene ring typically occurs at wavenumbers just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹ .[7]

-

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to a series of medium to weak bands in the fingerprint region, typically between 1600-1450 cm⁻¹ .[7]

-

Benzothiadiazole Ring Vibrations: The specific stretching and bending modes of the C-N, C-S, and N-S bonds within the thiadiazole ring will produce a complex pattern of absorptions in the fingerprint region (< 1500 cm⁻¹), which are unique to this heterocyclic system.

-

Predicted IR Absorption Data

The following table summarizes the expected key absorption bands for this compound based on established group frequencies for aromatic aldehydes and benzothiadiazole derivatives.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 - 3000 | Medium to Weak | Aromatic C-H Stretch |

| ~2820 and ~2720 | Weak to Medium | Aldehyde C-H Stretch (Fermi doublet)[5] |

| ~1700 | Strong, Sharp | Carbonyl (C=O) Stretch (Aromatic Aldehyde)[6] |

| ~1600 - 1450 | Medium to Weak | Aromatic C=C Ring Stretching[7] |

| < 1400 | Complex Pattern | Fingerprint Region (including C-H bends and benzothiadiazole ring modes) |

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

As this compound is a solid at room temperature, several methods are suitable for acquiring its FT-IR spectrum. The choice of method depends on the available equipment and the desired sample throughput.

This is the most common and convenient method for solid samples.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample Preparation: a. Ensure the ATR crystal is impeccably clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely. b. Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or instrumental interferences. c. Place a small amount of the solid this compound powder directly onto the center of the ATR crystal. d. Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.

-

Data Acquisition: a. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio. b. The instrument software will automatically ratio the sample spectrum against the stored background spectrum to generate the final absorbance or transmittance spectrum.

-

Post-Analysis: Clean the ATR crystal and press tip thoroughly with a solvent-dampened tissue.

This traditional method is excellent for producing high-quality spectra but requires more sample preparation.

-

Instrumentation: FT-IR spectrometer, hydraulic press, and a KBr pellet die set.

-

Sample Preparation: a. Gently grind approximately 1-2 mg of the sample with an agate mortar and pestle. b. Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder. The KBr must be kept in an oven to ensure it is free of moisture, which has a very strong, broad IR absorption. c. Mix the sample and KBr thoroughly by grinding until a fine, homogeneous powder is obtained. d. Transfer the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: a. Place the KBr pellet into the sample holder in the FT-IR spectrometer's beam path. b. Acquire the spectrum, following the same parameters as for the ATR method.

Caption: Recommended workflow for FT-IR analysis using the ATR method.

Part 2: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. For molecules like this compound, this technique provides valuable insights into the electronic structure and extent of conjugation.

Theoretical Framework: Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions:

-

π → π* Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In highly conjugated systems like this one, these transitions occur at longer wavelengths (lower energy) and are responsible for the primary absorption bands.

-

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. These transitions are typically much weaker in intensity than π → π* transitions and can sometimes be obscured by them. The carbonyl group of the aldehyde is a classic chromophore that exhibits an n → π* transition.

A key feature of the benzothiadiazole system is its strong electron-accepting character. When combined with the π-system of the benzene ring, it facilitates a significant Intramolecular Charge Transfer (ICT) upon photoexcitation.[8] This ICT character often results in a broad, intense absorption band at a relatively long wavelength, which is highly sensitive to the electronic nature of substituents and the polarity of the solvent.

Expected UV-Vis Absorption Data

-

A higher-energy band in the UV region (e.g., ~310-370 nm ) corresponding to π → π* transitions localized on the aromatic system.[8]

-

A lower-energy, intense band in the near-UV or visible region (e.g., ~450-530 nm for more extended derivatives) attributed to the ICT transition.[8]

For this compound, the aldehyde group acts as an electron-withdrawing group, which will influence the energy of the molecular orbitals. The spectrum is expected to show a strong absorption band likely in the 350-450 nm range, corresponding to the primary π → π* and ICT transitions. The weaker n → π* transition from the carbonyl group may appear as a shoulder on the tail of this main band.

Experimental Protocol: Solution-Phase UV-Vis Spectroscopy

The following protocol outlines the standardized procedure for obtaining a high-quality UV-Vis absorption spectrum.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Solvent Selection:

-

The choice of solvent is critical. The solvent must be transparent (i.e., have a UV cutoff wavelength well below the region of interest) and should not react with the sample.[9]

-

Commonly used solvents for this class of compounds include dichloromethane (DCM), chloroform, acetonitrile, and ethanol.[8][10]

-

Causality: The polarity of the solvent can influence the position of the absorption maxima (λ_max), a phenomenon known as solvatochromism. For ICT bands, an increase in solvent polarity often leads to a red-shift (bathochromic shift) of λ_max. Therefore, it is imperative to report the solvent used. Dichloromethane (DCM) is an excellent starting point due to its relatively low polarity and good solvating power for many organic compounds.

-

-

Sample Preparation: a. Prepare a stock solution of this compound of a known concentration (e.g., 10⁻³ M) in the chosen spectroscopic-grade solvent. b. From the stock solution, prepare a dilute solution (typically in the range of 10⁻⁵ to 10⁻⁶ M) to ensure that the measured absorbance falls within the linear range of the instrument (ideally between 0.1 and 1.0). c. Use matched quartz cuvettes (typically with a 1 cm path length) for the sample and reference beams.

-

Data Acquisition: a. Fill one cuvette with the pure solvent to be used as the reference. b. Fill the second cuvette with the prepared sample solution. c. Place the cuvettes in the spectrophotometer's sample and reference holders. d. Run an auto-zero or baseline correction with the solvent-filled cuvettes to subtract the absorbance of the solvent and the cuvettes themselves. e. Acquire the absorption spectrum of the sample over the desired wavelength range (e.g., 250-600 nm). f. Identify the wavelength(s) of maximum absorbance (λ_max).

Caption: General workflow for acquiring a UV-Vis absorption spectrum.

Conclusion

The IR and UV-Vis absorption spectra of this compound provide a wealth of structural and electronic information. The IR spectrum is defined by the highly characteristic vibrational modes of the aromatic aldehyde group, particularly the strong C=O stretch near 1700 cm⁻¹ and the aldehyde C-H stretch around 2720 cm⁻¹. The UV-Vis spectrum is governed by π → π* and intramolecular charge transfer (ICT) transitions inherent to the conjugated benzothiadiazole system. By employing the standardized protocols detailed in this guide, researchers can reliably obtain and interpret these spectra for compound verification, quality control, and as a predictive tool for designing novel functional materials.

References

- Gawrys, P., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules, 26(16), 4945.

- Gawrys, P., et al. (2021). Photophysical Studies. In 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules, 26(16), 4945.

- Matrix Fine Chemicals. (n.d.). This compound.

- MDPI. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Molecules, 28(3), 1345.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. NC State University Libraries.

- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes.

- Chemistry For Everyone. (2025, February 11). Which Solvent Is Used In UV-Visible Spectroscopy? [Video]. YouTube.

- University of Puget Sound. (n.d.). Table of Characteristic IR Absorptions.

- METU. (n.d.). DESIGN, SYNTHESIS AND CHARACTERIZATION OF 2,1,3-BENZOTHIADIAZOLE COMPRISING POLYMERS: THE EFFECT OF BRIDGING UNITS ON THE OPTOEL.

- National Institutes of Health. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central.

- CNR-IRIS. (n.d.). Tuning the Properties of Benzothiadiazole Dyes for Efficient Visible Light-Driven Photocatalytic H2 Production under Different.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (2025, August 6). ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules.

- Royal Society of Chemistry. (2024, May 29). Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectroscopic properties in solution and in the solid state.

- National Institutes of Health. (n.d.). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. PubMed Central.

- ResearchGate. (n.d.). UV/Vis absorption and emission spectra of 10 À5 M CH 2 Cl 2 solutions....

Sources

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. open.metu.edu.tr [open.metu.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. iris.cnr.it [iris.cnr.it]

An In-depth Technical Guide to the HOMO and LUMO Energy Levels of 2,1,3-Benzothiadiazole Compounds

Abstract

The 2,1,3-benzothiadiazole (BTD) core has emerged as a cornerstone in the design of advanced organic materials, finding applications in high-performance organic electronics and as a privileged scaffold in medicinal chemistry. The electronic properties of BTD derivatives, which are dictated by the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical to their function. This technical guide provides a comprehensive exploration of the theoretical underpinnings, experimental determination, and strategic manipulation of the HOMO and LUMO energy levels of BTD compounds. Tailored for researchers, scientists, and drug development professionals, this document offers a synthesis of fundamental principles with field-proven insights, detailed experimental protocols, and an examination of the structure-property relationships that govern the performance of these versatile molecules.

The 2,1,3-Benzothiadiazole Core: A Privileged Electron Acceptor

2,1,3-Benzothiadiazole is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a 1,2,5-thiadiazole ring. This unique molecular architecture imbues the BTD core with a strong electron-accepting (acceptor) nature, a consequence of the electron-withdrawing character of the thiadiazole moiety. This inherent electronic deficiency is the foundation of its utility in a wide array of applications, from organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to the development of novel therapeutic agents.[1][2][3] The ability to systematically tune the electronic properties of the BTD core through synthetic modification makes it a highly versatile building block for molecular engineering.

The performance of BTD-based materials in electronic devices and their interactions with biological targets are fundamentally governed by their frontier molecular orbitals: the HOMO and the LUMO. The energy of the HOMO reflects the electron-donating capability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that determines the molecule's optical and electronic properties.[4][5]

Theoretical and Computational Determination of HOMO-LUMO Energy Levels

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful predictive tool for understanding the electronic structure of BTD derivatives before their synthesis.[6] DFT calculations allow for the visualization of the spatial distribution of the HOMO and LUMO and the accurate estimation of their energy levels.